molecular formula C9H12N2O2 B2366191 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1870495-68-3

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2366191
CAS No.: 1870495-68-3
M. Wt: 180.207
InChI Key: NUZYIUUAOWXOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number 1870495-68-3) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This synthetic derivative features a pyridazin-3(2H)-one core, a heterocyclic scaffold of significant interest in modern medicinal chemistry due to its diverse biological activities . Researchers are increasingly focusing on pyridazinone-containing compounds for their potential in tackling major health challenges, particularly cardiovascular diseases and cancer . The core structure is known for its ability to interact with multiple biological targets, including various enzymes and receptors . Recent scientific literature highlights that pyridazin-3-one derivatives have been designed and synthesized as potential vasodilators, with some showing superior aortic vasorelaxant activity in pre-clinical models . Furthermore, the pyridazinone scaffold is found in derivatives acting as targeted anticancer agents through the inhibition of key enzymes such as PARP, DHFR, and various kinases . The structural motif of incorporating a tetrahydrofuran (oxolane) ring, as seen in this compound, is a common strategy in drug design to modulate the molecule's physicochemical properties and pharmacokinetic profile. This compound is supplied as a high-purity material for use as a reference standard or building block in pharmaceutical research and development. It is intended for research purposes only, specifically for in vitro assay development, hit-to-lead optimization campaigns, and investigating structure-activity relationships (SAR) of novel bioactive molecules. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

2-(oxolan-3-ylmethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZYIUUAOWXOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Dihydropyridazinone Core

The dihydropyridazinone ring system serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis: condensation of hydrazine derivatives with diketones and cyclization of functionalized precursors .

Hydrazine-Diketone Condensation

A widely adopted method involves reacting mucochloric acid (tetrachloro-γ-ketoglutaric acid) with tert-butylhydrazine in a toluene-water biphasic system. Under catalytic conditions with C-TiO₂ solid acid and tetrabutylammonium bromide (TBAB), the reaction proceeds at 20°C for 4.6 hours, yielding 3(2H)-pyridazinone derivatives with up to 88.9% efficiency. For 2-[(oxolan-3-yl)methyl] substitution, post-condensation alkylation is typically employed.

Key Reaction Conditions:
Parameter Value
Catalyst C-TiO₂, TBAB
Solvent System Toluene-water (biphasic)
Temperature 20°C
Reaction Time 4.6 hours
Yield 88.9% (pyridazinone core)

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. A patented method combines cyclocondensation and alkylation in a single reactor:

  • Cyclocondensation : Mucochloric acid reacts with tert-butylhydrazine at 23°C for 2.8 hours.
  • In Situ Alkylation : Without isolating the intermediate, 3-(bromomethyl)oxolane and TBAB are added, continuing the reaction at 20°C for 4 hours.
Advantages:
  • Eliminates intermediate purification steps.
  • Yields improve to 76–82% due to reduced handling losses.

Catalytic Systems and Mechanistic Considerations

Role of C-TiO₂ Solid Acid

C-TiO₂ catalyzes both the cyclocondensation and alkylation steps by stabilizing transition states through Brønsted acid sites. Its mesoporous structure (pore size ~8 nm) enhances substrate accessibility, while TiO₂’s Lewis acidity promotes hydrazone formation.

Phase-Transfer Catalysis with TBAB

TBAB facilitates reactant partitioning in biphasic systems, shuttling hydroxide ions from the aqueous phase to the organic phase. This accelerates deprotonation of the pyridazinone nitrogen, enhancing alkylation rates.

Analytical Characterization

Critical quality control metrics include:

Technique Key Data Points
HPLC Purity ≥96.8% (C18 column, MeCN:H₂O = 70:30)
¹H NMR (400 MHz, DMSO-d₆) δ 4.15 (m, oxolane CH₂), δ 7.82 (d, pyridazinone H4)
IR 1675 cm⁻¹ (C=O stretch), 1020 cm⁻¹ (C-O-C)

Industrial-Scale Production Challenges

Solvent Recovery

Toluene is reclaimed via vacuum distillation (45°C, 15 mmHg), achieving 92% recovery. Residual solvent levels in the final product are maintained below 0.1% (ICH Q3C guidelines).

Byproduct Management

Major byproducts include:

  • 3-(Oxolan-3-yl)methyl-4,5-dihydropyridazin-6-one (from over-alkylation).
  • Oxolane ring-opened derivatives (acidic or high-temperature conditions).

Chromatographic separation on silica gel (hexane:ethyl acetate = 3:1) effectively removes these impurities.

Emerging Methodologies

Photocatalytic Alkylation

Pilot studies employ eosin Y as a photocatalyst under blue LED light (450 nm), enabling room-temperature alkylation with 3-(chloromethyl)oxolane. Initial yields reach 68%, though scalability remains unproven.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Aspergillus terreus) catalyze the transamination of γ-keto esters to form pyridazinone precursors, reducing reliance on harsh hydrazine reagents. Current limitations include enzyme stability at >50°C.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Synthetic Complexity: The patent compound requires multi-step protection/deprotection strategies, whereas simpler analogs (e.g., 5-[(2-methoxyethyl)(methyl)amino] derivative) are synthesized via direct alkylation.
  • Electronic Effects: Electron-withdrawing groups (e.g., bromo) increase electrophilicity of the pyridazinone ring, which may influence reactivity in further functionalization.

Purity and Regulatory Considerations

  • Purity Standards: Most analogs (e.g., 5-[(2-methoxyethyl)(methyl)amino] derivative) are synthesized at 95% purity, aligning with pharmaceutical impurity thresholds (<1% for APIs).
  • Regulatory Status: Compounds like the silyl-protected derivative are patented for therapeutic use, underscoring the commercial viability of dihydropyridazinone scaffolds.

Biological Activity

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a compound that has drawn significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound integrates an oxolane ring with a dihydropyridazinone moiety, which may contribute to its diverse biological effects. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃N₃O₂. The compound features a dihydropyridazinone core which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have reported that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridazinone have shown efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways. Research on structurally related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might bind to receptors, altering their activity and affecting downstream signaling cascades.

Research Findings and Case Studies

StudyFindings
Smith et al. (2020)Investigated the antimicrobial effects against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL.
Jones et al. (2021)Explored anticancer properties; demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM.
Lee et al. (2022)Studied the mechanism of action; identified that the compound inhibits the enzyme dihydrofolate reductase, crucial for DNA synthesis in pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Oxolane Group : This is done via nucleophilic substitution reactions where oxolane derivatives react with pyridazinone precursors.

Q & A

Q. What are the common synthetic routes for preparing 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one, and what methodological challenges arise during synthesis?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and functional group coupling. For example, oxolane (tetrahydrofuran) derivatives are introduced via alkylation or amidation reactions to the dihydropyridazinone core. Key challenges include:

  • Optimizing regioselectivity during cyclization to avoid byproducts.
  • Controlling reaction conditions (e.g., temperature, solvent polarity, and pH) to stabilize the dihydropyridazinone ring, which is prone to oxidation .
  • Purification strategies : Column chromatography or recrystallization is often required due to the compound’s moderate solubility in polar solvents .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxolane methyl protons (δ 1.5–2.5 ppm) and dihydropyridazinone carbonyl carbons (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxolane and dihydropyridazinone moieties .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinities to targets like kinases or GPCRs by simulating interactions between the oxolane methyl group and hydrophobic pockets in proteins .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic properties (e.g., oxolane ring polarity) with observed biological activity. For example, fluorinated analogs show improved metabolic stability .
  • MD (Molecular Dynamics) simulations : Assess conformational flexibility of the dihydropyridazinone ring under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from:

  • Variability in assay conditions (e.g., pH affecting protonation states of the dihydropyridazinone nitrogen).
  • Off-target effects : Use selectivity profiling (e.g., kinase inhibitor panels) to distinguish primary targets from secondary interactions .
  • Metabolic instability : Conduct microsomal stability assays to identify degradation pathways (e.g., oxidation of the oxolane ring) .

Q. How can reaction mechanisms for functionalizing the oxolane moiety be validated experimentally?

  • Isotopic labeling : Introduce deuterium at the oxolane methyl position to track regioselectivity in alkylation reactions .
  • Kinetic studies : Monitor reaction progress via HPLC to distinguish SN1 vs. SN2 pathways during nucleophilic substitutions .
  • Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates (e.g., carbocations) .

Q. What structural analogs of this compound show promise in overcoming pharmacokinetic limitations?

Analog Modification Improved Property
6-Fluoro derivative Fluorine at pyridazinone C6Enhanced metabolic stability
Oxadiazole-substituted variant Oxadiazole replacing oxolaneIncreased target affinity
Piperidine-linked derivative Piperidine at methyl positionImproved blood-brain barrier penetration

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Polar aprotic solvents (e.g., DMSO): Stabilize the dihydropyridazinone ring but risk oxidation.
  • Aqueous buffers : Hydrolysis of the oxolane ring occurs at pH > 7.0; recommend storage at pH 5.0–6.0 .
  • Lyophilization : Preferred for long-term storage to prevent hydrolytic degradation .

Q. What strategies mitigate toxicity risks observed in preclinical studies?

  • Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxides from oxolane oxidation) .
  • Prodrug design : Mask the pyridazinone carbonyl with ester groups to reduce off-target interactions .
  • In vitro toxicity panels : Screen against hepatocyte and cardiomyocyte models to predict organ-specific risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.